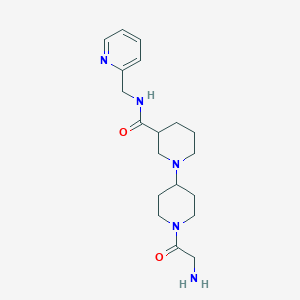
2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol, also known as BFQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique molecular structure that makes it an interesting target for researchers in the fields of chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol is not fully understood, but it is believed to interact with certain receptors in the brain, including the muscarinic acetylcholine receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including learning and memory, pain perception, and mood regulation.
Biochemical and physiological effects:
2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of intracellular signaling pathways. These effects may be responsible for the potential therapeutic effects of 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol in lab experiments is its unique molecular structure, which allows it to interact with specific receptors and enzymes in the brain. However, one of the limitations of using 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for research on 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol, including the development of new synthesis methods to improve yield and purity, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its interactions with other receptors and enzymes in the brain. Additionally, the development of new fluorescent probes based on the structure of 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol may have important applications in the field of bioimaging.
Synthesis Methods
The synthesis of 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol involves several steps, starting with the reaction of 2-aminobenzofuran with acetaldehyde to form 2-(1-benzofuran-2-yl)ethylamine. This intermediate compound is then reacted with quinuclidine and formaldehyde to produce 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol. The synthesis of 2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol has been optimized over the years, and several variations of the method have been developed to improve yield and purity.
Scientific Research Applications
2-(1-benzofuran-2-ylmethylene)quinuclidin-3-ol has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a chiral ligand for asymmetric synthesis, and as a potential therapeutic agent for the treatment of neurological disorders.
properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16-11-5-7-17(8-6-11)14(16)10-13-9-12-3-1-2-4-15(12)19-13/h1-4,9-11,16,18H,5-8H2/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZRTOHMPGWJNS-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)


![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)
![N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5378803.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
